molecular formula C18H18N6O3 B10998530 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide

4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide

Cat. No.: B10998530
M. Wt: 366.4 g/mol
InChI Key: ICWSVYBLFNOFMS-UHFFFAOYSA-N
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Description

4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a complex organic compound that features a pyrazole and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 6-oxopyridazine derivatives. The key steps involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine and diketones.

    Formation of the pyridazine ring: This involves the reaction of hydrazine with dicarbonyl compounds.

    Coupling reactions: The pyrazole and pyridazine rings are then coupled through acetylation and amidation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is unique due to its combined pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This structural combination is less common compared to other similar compounds, making it a valuable subject for research.

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O3/c1-11-9-12(2)24(21-11)15-7-8-17(26)23(22-15)10-16(25)20-14-5-3-13(4-6-14)18(19)27/h3-9H,10H2,1-2H3,(H2,19,27)(H,20,25)

InChI Key

ICWSVYBLFNOFMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

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